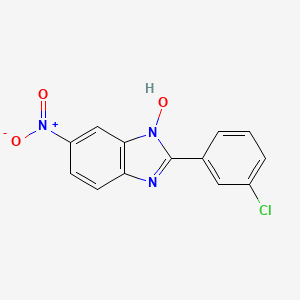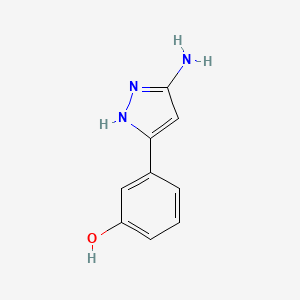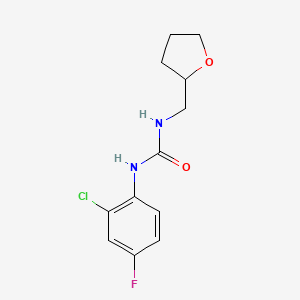
1-Fluoro-3-iodonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-3-iodonaphthalene is a halogenated naphthalene derivative characterized by the presence of a fluorine atom at the first position and an iodine atom at the third position on the naphthalene ring system. This compound is of interest due to its potential applications in organic synthesis and materials science, as well as its photophysical properties.
Synthesis Analysis
The synthesis of fluorinated naphthalene derivatives can be achieved through various methods. A novel base-catalyzed cyclization reaction has been reported for the preparation of 3-fluoro-1-substituted-naphthalenes, which could potentially be adapted for the synthesis of 1-fluoro-3-iodonaphthalene . Additionally, asymmetric synthesis routes have been developed for monofluorinated 1-amino-1,2-dihydronaphthalene derivatives, which could provide insights into the synthesis of related fluorinated naphthalenes . Halofluorination reactions have been studied for dihydronaphthalenes, and these methods could be relevant for introducing fluorine and iodine substituents onto the naphthalene ring .
Molecular Structure Analysis
The molecular structure of 1-fluoro-3-iodonaphthalene would be influenced by the presence of the heavy iodine atom, which can impact the electronic structure and photophysical behavior of the molecule. Optically detected magnetic resonance (ODMR) experiments on 1-iodonaphthalene have provided insights into the electronic structure of such halogenated naphthalenes .
Chemical Reactions Analysis
The reactivity of 1-fluoro-3-iodonaphthalene would likely be dominated by the presence of the iodine substituent, which is a good leaving group in nucleophilic substitution reactions. The fluorine atom, being highly electronegative, would also affect the reactivity of the molecule. Studies on the reaction of naphthalene derivatives with fluoride ions have shown the formation of cationic species with C-F bridges, which could be relevant to understanding the reactivity of fluorinated naphthalenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-fluoro-3-iodonaphthalene would be influenced by the polarizability of the iodine atom and the electron-withdrawing nature of the fluorine atom. These substituents would affect the solvatochromic behavior, photophysical properties, and stability of the molecule. Research on related naphthalene derivatives has shown that the introduction of halogen atoms can lead to interesting solvatochromic fluorophores with high quantum yields and large Stokes shifts . Additionally, the photodissociation dynamics of 1-iodonaphthalene have been studied using time-resolved femtosecond pump-probe mass spectrometry, which could provide insights into the behavior of 1-fluoro-3-iodonaphthalene under photoexcitation .
Wissenschaftliche Forschungsanwendungen
Optical Magnetic Resonance in Triplet States
1-Fluoro-3-iodonaphthalene (1IN) has been studied using optically detected magnetic resonance (ODMR) experiments. These studies focus on the lowest triplet state of 1IN, revealing its (π,π*) character and slight charge-transfer configuration admixtures. This research aids in understanding the spin Hamiltonian structures in similar molecular systems (Kothandaraman, Pratt, & Tinti, 1975).
Novel Synthesis Pathways
1-Fluoro-3-iodonaphthalene derivatives have been synthesized using metal-free processes. These syntheses create interesting substitution patterns and show regioselective behaviors, contributing to advancements in organic chemistry and pharmaceutical research (Barluenga, Vázquez-Villa, Ballesteros, & González, 2003).
Photophysics and Photodissociation Dynamics
Research has also focused on the photophysics and photodissociation dynamics of 1-Fluoro-3-iodonaphthalene. Time-resolved femtosecond pump-probe mass spectrometry studies have provided insights into the ultrafast relaxation and dissociation channels of this compound, which is crucial for understanding its behavior under various energy states (Montero et al., 2010).
Chemical Reaction Dynamics
The compound's role in chemical reactions, such as the reactions with acetylene in single-pulse shock tube experiments, has been investigated. These studies enhance understanding of reaction mechanisms and kinetics at high temperatures, which are relevant in fields like combustion chemistry (Lifshitz, Tamburu, & Dubnikova, 2009).
Application in Solar Cells
1-Fluoro-3-iodonaphthalene has been used as a processing additive in bulk heterojunction polymer solar cells. Its inclusion leads to improved efficiency, demonstrating potential applications in renewable energy technologies (Heo, Kim, Lee, & Moon, 2013).
Eigenschaften
IUPAC Name |
1-fluoro-3-iodonaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FI/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZLYWCFGCTWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-iodonaphthalene | |
CAS RN |
501433-11-0 |
Source


|
| Record name | 1-fluoro-3-iodonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2506928.png)
![8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride](/img/no-structure.png)
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2506931.png)







![Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2506945.png)
![Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate](/img/structure/B2506946.png)
